molecular formula C8H14O4S B2839836 Ethyl 2-[(2-Methoxy-2-oxoethyl)sulfanyl]propanoate CAS No. 1250794-30-9

Ethyl 2-[(2-Methoxy-2-oxoethyl)sulfanyl]propanoate

Cat. No. B2839836
CAS RN: 1250794-30-9
M. Wt: 206.26
InChI Key: HGPRQOSHVSLOSF-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-Methoxy-2-oxoethyl)sulfanyl]propanoate, also known as Ethyl 3-[(2-methoxy-2-oxoethyl)thio]propanoate, is an organic compound . It has a linear formula of H3CO2CCH2SCH2CH2CO2C2H5 . The molecular weight of this compound is 206.26 .


Molecular Structure Analysis

The molecular structure of this compound consists of a methoxy group (OCH3), a carbonyl group (C=O), a sulfanyl group (SH), and a propanoate group (CH2CH2CO2) attached to an ethyl group (C2H5) .


Physical And Chemical Properties Analysis

This compound has a boiling point of 255-256 °C . Its refractive index is 1.4710 . The compound has a bulk density of 1.119 g/mL .

Scientific Research Applications

Organophosphorus Compound Studies

Pedersen and Lawesson (1974) explored the reactivity of 3-oxo esters, including those related to Ethyl 2-[(2-Methoxy-2-oxoethyl)sulfanyl]propanoate, in producing derivatives of 1,2-dithiole-3-thiones. These compounds have potential applications in the synthesis of organophosphorus compounds (Pedersen & Lawesson, 1974).

Catalysis and Methoxycarbonylation

Clegg et al. (1999) described a highly active and selective catalyst for producing methyl propanoate via the methoxycarbonylation of ethene. This process may utilize similar compounds to this compound (Clegg et al., 1999).

Surface Analysis and Detection Techniques

Groenewold et al. (1995) investigated the use of static SIMS (Secondary Ion Mass Spectrometry) for detecting compounds like this compound on environmental surfaces, demonstrating its potential in monitoring applications (Groenewold et al., 1995).

Anticancer Research

Leese et al. (2005) conducted research on estrogen-3-O-sulfamates, closely related to this compound, showing their potential as multitargeted anticancer agents. This suggests a role for similar compounds in cancer research and therapy (Leese et al., 2005).

Environmental Biodegradation

Steffan et al. (1997) studied the biodegradation of gasoline oxygenates by propane-oxidizing bacteria. This research indicates the potential environmental applications of this compound in the bioremediation of similar organic compounds (Steffan et al., 1997).

Crystal Packing and Molecular Interactions

Zhang et al. (2011) explored the crystal packing of ethyl cyanoamino propenoates, highlighting the role of nontraditional interactions such as N⋯π and O⋯π. Studies like these can provide insight into the molecular interactions of this compound (Zhang et al., 2011).

Polymer Chemistry

Lee et al. (2003) synthesized amphiphilic copolymers, indicating the potential use of this compound in polymer chemistry for the creation of diverse polymeric materials (Lee et al., 2003).

properties

IUPAC Name

ethyl 2-(2-methoxy-2-oxoethyl)sulfanylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4S/c1-4-12-8(10)6(2)13-5-7(9)11-3/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPRQOSHVSLOSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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